2-Amino-7-methoxy-3h-phenoxazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-amino-7-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-7-2-3-9-12(4-7)18-13-6-11(16)8(14)5-10(13)15-9/h2-6H,14H2,1H3 |
InChI Key |
DDHPPCVMQOXUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3O2)N |
Origin of Product |
United States |
Natural Occurrence and Biogenesis
Isolation from Natural Sources
2-Amino-7-methoxy-3H-phenoxazin-3-one (AMPO) is not typically isolated directly from plant tissues. Instead, it is a naturally occurring compound found in soil environments where certain plants, particularly from the Gramineae (Poaceae) family like maize, wheat, and rye, are or have been cultivated. nih.gov Its presence in the soil is the result of the degradation and transformation of precursor compounds, known as benzoxazinoids, which are exuded by the plant roots or released from decaying plant material. researchgate.netresearchgate.net Therefore, AMPO is considered a final degradation product within a complex ecological system involving plant secondary metabolism and microbial activity. nih.gov
Biosynthetic Pathways from Precursors (e.g., Benzoxazinones like DIMBOA)
The formation of AMPO is the terminal step in a multi-stage transformation pathway that begins with benzoxazinoids synthesized by plants. nih.govresearchgate.net A primary precursor is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a major defensive allelochemical in maize and wheat. mdpi.comnih.govwikipedia.org
The established pathway is as follows:
Release of DIMBOA : Plants like maize and wheat produce and store DIMBOA, often in a glycosylated, inactive form (DIMBOA-Glc). wikipedia.orgresearchgate.net Upon tissue damage or through root exudation, this compound is released into the soil. researchgate.netchimia.ch
Conversion to MBOA : In the soil, DIMBOA is unstable and undergoes a rapid chemical transformation, involving a heterocyclic ring contraction, to form the more stable compound 6-methoxy-benzoxazolin-2-one (MBOA). nih.govresearchgate.netfrontiersin.org
Formation of AMPO : MBOA serves as the direct precursor to AMPO. This final conversion is not a spontaneous chemical reaction but is mediated by the metabolic activity of soil microorganisms. researchgate.netresearchgate.netnih.gov
The degradation rates of these precursors in soil have been studied, highlighting the transition from the less stable plant-derived compounds to the more persistent microbial metabolite.
This table summarizes the degradation kinetics of DIMBOA and its successive products in soil environments. Data sourced from multiple studies. nih.govmdpi.comnih.gov
Microbial Biotransformation in Environmental Systems
The biotransformation of plant-derived benzoxazinoids is a critical process in soil ecology, and microorganisms are the primary drivers of these changes. nih.govfrontiersin.org
The conversion of MBOA to AMPO is fundamentally a microbial process. researchgate.netnih.gov Studies have demonstrated that this transformation does not occur in sterile soil, confirming the essential role of the soil microbiome. nih.gov A range of soil bacteria and fungi are capable of this biotransformation. researchgate.net The mechanism involves the oxidative coupling of aminophenol intermediates, a reaction catalyzed by enzymes such as phenoxazinone synthase. researchgate.netnih.gov This enzyme has been identified in various bacteria, including Streptomyces antibioticus, where it is involved in the biosynthesis of other phenoxazinone-containing compounds like the antibiotic actinomycin (B1170597). nih.govumich.edu This enzymatic action facilitates the formation of the stable three-ring phenoxazinone structure of AMPO. researchgate.net
The degradation pathway from DIMBOA to AMPO is a well-documented example of how soil microorganisms metabolize plant allelochemicals. nih.govresearchgate.net This is part of a broader pattern of benzoxazinoid degradation in the environment.
A parallel pathway exists for the non-methoxylated benzoxazinoid, 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA), which is prevalent in rye. fateallchem.dk
DIBOA is released into the soil and degrades into 2-benzoxazolinone (B145934) (BOA). frontiersin.org
Soil microorganisms then convert BOA into 2-amino-3H-phenoxazin-3-one (APO), a structural analog of AMPO lacking the methoxy (B1213986) group. researchgate.net
In some cases, further microbial modifications can occur, such as the acetylation of the amino group on the phenoxazinone ring, leading to the formation of 2-acetylamino-7-methoxy-3H-phenoxazin-3-one (AAMPO) from AMPO, and 2-acetylamino-3H-phenoxazin-3-one (AAPO) from APO. researchgate.netresearchgate.net
This table illustrates the parallel degradation pathways for methoxylated (DIMBOA) and non-methoxylated (DIBOA) benzoxazinoids in soil. researchgate.netfrontiersin.orgresearchgate.net
Table of Compounds
Total Synthesis Approaches for this compound
The total synthesis of the 2-aminophenoxazinone scaffold, including the 7-methoxy derivative, relies on several core strategies. The most common approaches involve the oxidative coupling or cyclocondensation of substituted 2-aminophenol (B121084) precursors. To obtain the target compound, 2-amino-5-methoxyphenol (B1278220) would serve as a key starting material.
Key synthetic strategies include:
Oxidative Cyclocondensation of 2-Aminophenols : This is a foundational method for forming the phenoxazinone core. mdpi.com The reaction involves the oxidation of two molecules of a 2-aminophenol derivative, which then couple and cyclize. mdpi.comnih.gov Solid oxidants like sodium iodate (B108269) (NaIO₃) are often employed to facilitate this transformation. mdpi.com The reaction mechanism, as proposed by Giurg et al., proceeds through several oxidative steps to form the final tricyclic system. mdpi.com
Photoinitiated Cyclocondensation : An alternative approach involves the photolysis of 2-azidophenol (B1279503) in the presence of a substituted 2-aminophenol. bohrium.comresearchgate.net This light-induced reaction generates a nitrene intermediate from the azidophenol, which then reacts with another aminophenol molecule to build the phenoxazinone structure. researchgate.net The yield of this photochemical method is influenced by factors such as the concentration of the starting azide, the nature of the solvent, and the amount of water in the reaction mixture. bohrium.comresearchgate.net
Catalytic Aerobic Oxidation : The use of catalysts, including various metal complexes that mimic the function of the phenoxazinone synthase enzyme, provides an efficient and sustainable route. researchgate.netphyschemres.org These catalysts, often based on copper or cobalt, facilitate the aerobic oxidation of o-aminophenols, using molecular oxygen as the oxidant and producing water as the only by-product. nih.govphyschemres.org This biomimetic approach aligns with the principles of green chemistry. nih.gov
Electrochemical Synthesis Methods
Electrochemical methods offer a modern, sustainable alternative to traditional synthesis, avoiding the need for stoichiometric chemical oxidants. rsc.org
A notable method is the TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols. rsc.org In this process, (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) acts as an organo-electrocatalyst. The electrochemically generated TEMPO+ species facilitates the oxidative radical homo-dimerization of the o-aminophenol starting materials, leading to the formation of the 2-aminophenoxazinone structure. rsc.org This mild and sustainable method is valuable for accessing a variety of pharmaceutically relevant aminophenoxazinones. rsc.org
Synthesis of Structural Analogues and Derivatives
The core 2-aminophenoxazinone structure can be readily modified to produce a wide range of derivatives with tailored properties. This is typically achieved by using appropriately substituted starting materials in the primary synthesis or by post-synthesis modification.
The broader phenoxazine (B87303) family, which includes the phenoxazinone core, can be synthesized through various routes to create complex, polycyclic structures. For instance, angular polycyclic phenoxazine derivatives can be prepared via catalyst-assisted cross-coupling reactions. orientjchem.org A common strategy involves the Buchwald-Hartwig cross-coupling of a chlorinated phenoxazinone intermediate with various substituted phenols or amines. orientjchem.orgnih.gov This allows for the introduction of diverse aryl groups onto the core structure, leading to compounds with different electronic and steric properties. nih.gov
Direct synthesis using substituted 2-aminophenols is the most straightforward strategy for producing substituted aminophenoxazinones. mdpi.com By selecting precursors with desired functional groups at specific positions, a library of derivatives can be generated. For example, using 4-substituted 2-aminophenols in an oxidative condensation reaction allows for the introduction of groups at the C-8 position of the final phenoxazinone ring system. mdpi.com
A study on the synthesis of aminophenoxazinone derivatives for phytotoxicity evaluation demonstrated the successful incorporation of various substituents. mdpi.com The following table summarizes the synthesis of several derivatives based on this approach.
| Compound Name | Substituent | Position of Substitution | Key Starting Material(s) | Reference |
|---|---|---|---|---|
| 2-Amino-3-oxo-3H-phenoxazine-8-carboxylic acid | -COOH | C-8 | 2-aminophenol and 3-amino-4-hydroxybenzoic acid | mdpi.com |
| 2-Amino-8-nitro-3H-phenoxazin-3-one | -NO₂ | C-8 | 2-aminophenol and 2-amino-4-nitrophenol | mdpi.com |
| 2-Amino-8-chloro-3H-phenoxazin-3-one | -Cl | C-8 | 2-aminophenol and 2-amino-4-chlorophenol | mdpi.com |
| 2-Amino-8-chloro-4-iodo-3H-phenoxazin-3-one | -Cl, -I | C-8, C-4 | 2-amino-4-chlorophenol and 3-iodo-2-aminophenol | mdpi.com |
| 2,8-Diamino-3H-phenoxazin-3-one | -NH₂ | C-8 | Reduction of 2-Amino-8-nitro-3H-phenoxazin-3-one | mdpi.com |
Strategies for Enhanced Yield and Purity
Optimizing the yield and purity of this compound and its derivatives is critical for practical applications. This involves careful control of reaction conditions and effective purification techniques.
| Strategy | Description | Applicable Method(s) | Reference |
|---|---|---|---|
| Optimization of Reaction Parameters | Systematic variation of conditions such as reactant concentrations, solvent composition (e.g., water proportion), and temperature to find the optimal settings for maximum product formation. | Photoinitiated Synthesis, Oxidative Condensation | bohrium.comresearchgate.net |
| Advanced Catalysis | Employing highly efficient catalysts, such as nanocatalysts or biomimetic metal complexes, can significantly increase reaction rates and product yields. A Ni(II)-complex anchored on a mesoporous support (SANI nanocatalyst) has been shown to produce phenoxazinone derivatives in yields of 81-92%. | Catalytic Aerobic Oxidation | researchgate.net |
| Control of Reaction Environment | Utilizing green and sustainable methodologies, such as performing reactions in aqueous systems under mild, ambient conditions, can improve selectivity and reduce the formation of by-products. | Enzyme-catalyzed Synthesis, Aerobic Oxidation | nih.govphyschemres.org |
| Efficient Purification | The final yield of a pure product is highly dependent on the purification process. For the parent 2-Amino-3H-phenoxazin-3-one, a yield of 28% was obtained after purification, whereas a carboxylic acid derivative yielded only 5.2%, highlighting the impact of the compound's properties on isolation. | Chromatography, Recrystallization | mdpi.com |
| Specialized Equipment | In larger-scale synthesis, using integrated equipment like an Agitated Nutsche Filter Dryer (ANFD) can maximize yield by combining solid-liquid separation, product washing, and drying in a single, contained unit, minimizing product loss during transfers. | Fine Chemical Manufacturing | azom.com |
Historical Perspectives in Chemical and Biological Research
Interest in the phenoxazine (B87303) ring system dates back to the discovery of its utility in dyestuffs and later, the isolation of biologically active natural products like the actinomycin (B1170597) antibiotics in the mid-20th century. mdpi.com This spurred further investigation into the synthesis and properties of various phenoxazinone derivatives.
A significant milestone in the specific history of 2-Amino-7-methoxy-3H-phenoxazin-3-one occurred in 1982, when its synthesis and crystal structure were first reported by Buckley, Charalambous, and Henrick. mdpi.com In their work, the compound was synthesized via the reaction of bis(5-methoxy-1,2-benzoquinone 2-oximato)copper(II) with 1,2-diaminoethane. The researchers conducted single-crystal X-ray diffraction to elucidate its precise three-dimensional structure, confirming that the phenoxazinone ring is nearly planar. mdpi.com This structural analysis revealed that the geometry of the synthetic compound closely resembled that of the same heterocyclic fragment found in the antibiotic actinomycin. mdpi.com This finding was important for understanding the fundamental structure of this class of compounds and provided a basis for further synthetic and medicinal chemistry research. The Human Metabolome Database indicates that while the compound has been detected in human blood and urine, it is considered to be of exogenous origin, meaning it is not produced by the body.
Significance As a Naturally Occurring Bioactive Compound
While the phenoxazinone core is a recurring motif in various natural products, 2-Amino-7-methoxy-3H-phenoxazin-3-one itself has not been reported as a naturally isolated compound. It is primarily known through chemical synthesis. mdpi.com However, its structural similarity to known bioactive natural products is highly significant and provides context for its potential biological importance.
A very close structural analog, 2-amino-3H-phenoxazin-3-one (APO) , which lacks the methoxy (B1213986) group, has been isolated from a natural source. Researchers identified APO in an extract of the edible brown mushroom Agaricus bisporus. nih.gov This naturally occurring phenoxazinone demonstrated potent anti-inflammatory and immunomodulatory properties. nih.gov Scientific investigations showed that APO could inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation, in macrophage cells stimulated with pro-inflammatory signals. nih.gov Furthermore, APO was found to modulate the immune response by promoting a shift toward an anti-inflammatory T-helper cell (Th2) phenotype. nih.gov These findings suggest that the 2-aminophenoxazinone scaffold is a promising structure for the development of therapeutic agents for T-cell-mediated inflammatory and autoimmune diseases. nih.gov
The bioactivity of the natural analog APO highlights the potential of the broader class of 2-aminophenoxazinones, including synthetic derivatives like this compound, as subjects for further biological evaluation and drug discovery efforts.
Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-7-methoxy-3h-phenoxazin-3-one. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in the molecule and their respective chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenoxazine (B87303) core, the protons of the amino group, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a complete and unambiguous assignment of all ¹H and ¹³C signals. COSY experiments establish the connectivity between neighboring protons, while HSQC correlates directly bonded proton and carbon atoms. The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, which helps in piecing together the entire molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 | 7.5 - 7.7 | - |
| H4 | 6.3 - 6.5 | - |
| H6 | 6.8 - 7.0 | - |
| H8 | 7.2 - 7.4 | - |
| H9 | 6.9 - 7.1 | - |
| -NH₂ | 5.0 - 6.0 (broad) | - |
| -OCH₃ | 3.8 - 4.0 | - |
| C1 | - | 125.0 - 130.0 |
| C2 | - | 145.0 - 150.0 |
| C3 | - | 180.0 - 185.0 |
| C4 | - | 100.0 - 105.0 |
| C4a | - | 130.0 - 135.0 |
| C5a | - | 140.0 - 145.0 |
| C6 | - | 110.0 - 115.0 |
| C7 | - | 155.0 - 160.0 |
| C8 | - | 115.0 - 120.0 |
| C9 | - | 105.0 - 110.0 |
| C9a | - | 120.0 - 125.0 |
Note: The chemical shifts are predicted values based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Compound Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₃H₁₀N₂O₃), the expected monoisotopic mass is approximately 242.0691 g/mol . nih.gov
In addition to determining the molecular weight, MS can provide structural information through fragmentation analysis. In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as CO, N₂, or radicals like •CH₃ from the methoxy group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Monoisotopic Mass | 242.0691 u |
| Nominal Mass | 242 u |
| [M+H]⁺ | 243.0764 |
| [M+Na]⁺ | 265.0583 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.
The phenoxazine core of the molecule is a large, conjugated system, which gives rise to strong absorption bands in the UV-Vis spectrum. The positions and intensities of these absorption maxima (λ_max) are sensitive to the electronic structure of the molecule and the presence of substituents. The amino and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenoxazin-3-one chromophore.
The UV-Vis spectrum can be used for both qualitative and quantitative analysis. The characteristic absorption profile serves as a fingerprint for the compound, while the absorbance at a specific wavelength is proportional to its concentration, according to the Beer-Lambert law.
Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol
| Predicted λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|
| ~250-270 | High | π → π* |
| ~350-380 | Moderate | π → π* |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the quinone-imine system would give a strong absorption band around 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage and the C-N stretching vibrations would also be observable in the fingerprint region of the spectrum.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, it can provide information about non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amino) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=O Stretch (quinone) | 1650 - 1680 | Strong |
| C=N Stretch (imine) | 1620 - 1640 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Strong |
Chromatographic Methods for Separation and Quantification (HPLC, LC-MS, TLC)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A reversed-phase HPLC method, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be suitable for its separation. The retention time of the compound is a characteristic parameter that can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for the unambiguous identification and quantification of this compound, especially in complex matrices. The HPLC separates the compound from other components, and the mass spectrometer provides its molecular weight and fragmentation data for confirmation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It can be used to monitor the progress of a chemical reaction, assess the purity of a sample, and determine the appropriate solvent system for column chromatography. The retention factor (R_f) value is a characteristic property of the compound under specific TLC conditions.
Table 5: Representative Chromatographic Data for this compound
| Technique | Stationary Phase | Mobile Phase | Parameter | Typical Value |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile:Water (gradient) | Retention Time | Dependent on specific method |
| LC-MS | C18 | Methanol:Water + 0.1% Formic Acid | Retention Time & m/z | Dependent on method; m/z [M+H]⁺ = 243.0764 |
Molecular Mechanisms and Biological Interactions
Investigation of Cellular Targets and Pathways
The primary cellular target of AMPO in plants is chromatin, the complex of DNA and proteins (primarily histones) within the nucleus. The compound interferes with molecular and cellular processes that regulate chromatin structure and gene expression. nih.gov When absorbed by a target plant, AMPO leads to the hyperacetylation of histone proteins, particularly histone H3. researchgate.net This alteration of histone acetylation levels changes the local condensation of chromatin, making the DNA more accessible. nih.gov Consequently, this disruption in chromatin structure results in the mis-regulation of transcription, ultimately impairing the growth of competing plants. nih.gov
The pathway begins when donor plants, such as maize or wheat, release precursor compounds into the soil. nih.govresearchgate.net These precursors are then converted into AMPO, which is taken up by the target plant. researchgate.net Inside the plant's cells, AMPO acts on histone deacetylase enzymes, leading to the observed changes in histone acetylation and gene expression. nih.govresearchgate.net
In a different biological context, related phenoxazinone compounds have been observed to affect cellular homeostasis in cancer cells. For instance, 2-aminophenoxazine-3-one (APO) can cause a rapid and significant decrease in intracellular pH (pHi) in various cancer cell lines. nih.gov This acidification perturbs intracellular homeostasis and can trigger apoptosis, or programmed cell death. nih.gov
Enzymatic Activity Modulation (e.g., Histone Deacetylase Inhibition)
A crucial aspect of AMPO's molecular mechanism is its ability to modulate the activity of specific enzymes. Research has demonstrated that AMPO functions as a histone deacetylase (HDAC) inhibitor. nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, AMPO prevents the removal of these acetyl groups, causing an increase in histone acetylation. researchgate.net This inhibitory action is a key step in its allelopathic effect, leading to the transcriptional mis-regulation that suppresses the growth of neighboring plants. nih.gov
Studies have shown that treatment with AMPO results in a specific increase in the acetylation of histone H3 at lysine 27 (H3K27ac), confirming its targeted effect on chromatin-modifying pathways in vivo. researchgate.net
While HDAC inhibition is the primary enzymatic modulation identified for AMPO in allelopathy, the broader class of phenoxazinones has been shown to affect other enzymes. The related compound, 2-amino-3H-phenoxazin-3-one (APO), demonstrates potent anti-inflammatory properties by inhibiting key enzymes in the inflammatory pathway. nih.gov Mechanistic studies revealed that APO inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzyme activities with nearly equal selectivity. nih.gov Furthermore, APO was found to reduce the expression of inducible nitric oxide synthase (iNOS), thereby inhibiting the production of nitric oxide, a pro-inflammatory mediator. nih.gov
| Compound | Enzyme Target | Effect | Biological Context |
|---|---|---|---|
| 2-Amino-7-methoxy-3h-phenoxazin-3-one (AMPO) | Histone Deacetylases (HDACs) | Inhibition | Allelopathy |
| 2-amino-3H-phenoxazin-3-one (APO) | Cyclooxygenase-1 (COX-1) | Inhibition | Anti-inflammatory |
| 2-amino-3H-phenoxazin-3-one (APO) | Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory |
| 2-amino-3H-phenoxazin-3-one (APO) | Inducible Nitric Oxide Synthase (iNOS) | Reduced Expression | Anti-inflammatory |
Allelopathic Mechanisms in Plant-Plant Interactions
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment. wikipedia.org AMPO is a potent allelochemical that plays a significant role in the competitive strategies of many grasses, including major crops like wheat and maize. nih.gov It is considered a secondary metabolite, as it is not directly involved in the primary processes of growth and reproduction but provides a competitive advantage. researchgate.net
The mechanism does not involve the direct release of AMPO from the donor plant. Instead, grasses exude less stable precursor compounds, cyclic hydroxamic acids such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), from their roots. nih.govresearchgate.net These precursors are then transformed in the soil, often with the help of soil microorganisms, into more stable and phytotoxic phenoxazinones like AMPO. nih.gov
The primary allelopathic effect of AMPO is the inhibition of plant growth. researchgate.net Laboratory assays have demonstrated that AMPO effectively reduces the growth of seedlings of various plant species, including the model plant Arabidopsis thaliana and lettuce (Lactuca sativa). researchgate.net The growth inhibition is dose-dependent, meaning the severity of the effect increases with the concentration of the compound. nih.gov This phytotoxicity disrupts the ability of competing plants to establish themselves and access essential resources like water, light, and nutrients. researchgate.net The disruption of fundamental processes like germination and growth gives the allelopathic plant a distinct competitive edge. nih.gov
| Allelochemical | Target Plant Species | Observed Effect |
|---|---|---|
| This compound (AMPO) | Arabidopsis thaliana | Reduced seedling growth |
| This compound (AMPO) | Lactuca sativa (Lettuce) | Reduced seedling growth |
The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is a complex and dynamic environment. The allelopathic activity of AMPO is a clear example of the intricate chemical interactions that occur in this zone. Donor plants release precursors like DIMBOA into the rhizosphere. nih.govresearchgate.net These compounds are then rapidly converted into intermediate compounds like 6-methoxy-benzoxazolin-2-one (MBOA), which are subsequently transformed into the more stable and bioactive AMPO. researchgate.net This conversion process is often mediated by the soil microbiome, highlighting the interplay between plant exudates and soil-dwelling microorganisms. nih.gov
This multi-step process is a key element of the chemical ecology of the rhizosphere. The donor plant releases a less toxic precursor, which is then activated in the soil environment to create a more potent phytotoxin. nih.gov This strategy allows the plant to exert a competitive influence on its neighbors, shaping the composition and structure of the local plant community. researchgate.net The stability and activity of AMPO in the soil make it an effective tool for biochemical interference. nih.gov
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Biological Activity
Research on 2-aminophenoxazin-3-one and its analogues has provided insights into how substitutions on the tricyclic ring system affect their biological effects, such as phytotoxicity and anticancer activity. mdpi.comnih.gov While specific SAR studies on the 7-methoxy derivative are not extensively detailed in the available literature, the principles can be inferred from studies on closely related analogues.
The core 2-aminophenoxazin-3-one structure is a recurring motif in compounds with a range of biological activities. nih.gov Modifications at various positions of the phenoxazinone ring have been shown to significantly alter these activities. For instance, a study evaluating the phytotoxicity of several synthesized aminophenoxazinone derivatives found that the parent compound, 2-Amino-3H-phenoxazin-3-one (Compound 1 in the study), was highly active. mdpi.comresearchgate.net
Key findings from SAR studies on this class of compounds include:
Modifications at C-4: The introduction of a bulky substituent, such as an iodine atom at the C-4 position, was found to increase phytotoxicity. mdpi.comresearchgate.net
Ring System Modifications: Replacing the benzene (B151609) ring with a pyridine (B92270) ring to create a dipyrido[3,2-b:2′,3′-e] bohrium.comnih.gov-oxazin-3-one structure resulted in the most active compound in a phytotoxicity assay, suggesting that the presence of nitrogen atoms in the heterocyclic system can enhance biological activity. mdpi.comresearchgate.net
Comparison with Methylated Analogues: In anticancer studies, 2-aminophenoxazin-3-one (often referred to as Phx-3) has been compared to its methylated analogue, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1). nih.govresearchgate.net Phx-3 consistently demonstrates higher potency in inducing apoptosis and cytotoxicity in various cancer cell lines. nih.govnih.gov The structural differences, particularly the methyl groups in Phx-1, are believed to be responsible for the observed variance in bioactivity. nih.gov This suggests that substitutions on both the quinone and benzene rings can significantly modulate the compound's effectiveness.
The following table summarizes the effect of various structural modifications on the biological activity of the 2-aminophenoxazin-3-one scaffold based on phytotoxicity studies.
| Compound/Modification | Position of Modification | Substituent | Observed Biological Activity (Phytotoxicity) | Reference |
| 2-Amino-3H-phenoxazin-3-one | --- | Unsubstituted | High activity | mdpi.com |
| Analogue 1 | C-8 | -COOH | Reduced activity | mdpi.com |
| Analogue 2 | C-8 | -NO₂ | Reduced activity (except on root length of P. oleracea) | mdpi.com |
| Analogue 3 | C-8 | -Cl | Reduced activity | mdpi.com |
| Analogue 4 | C-4 | -I | Increased activity | mdpi.com |
| Analogue 5 | Benzene rings replaced by Pyridine rings | N/A | Highest activity | mdpi.com |
Identification of Pharmacophore Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-aminophenoxazin-3-one class of compounds, the key pharmacophoric features are centered around the rigid tricyclic phenoxazinone core.
Based on SAR studies, the essential features for the biological activity of these compounds can be identified as:
The Phenoxazinone Core: The planar, tricyclic heteroaromatic system is the fundamental scaffold required for activity. This structure facilitates interactions with biological targets, potentially through intercalation or binding to enzyme active sites. nih.gov
The 2-Amino Group: The primary amine at the C-2 position is a critical feature. It can act as a hydrogen bond donor, which is often crucial for ligand-receptor interactions.
The Quinone-imine System: The α,β-unsaturated ketone system (quinone-imine moiety) within the heterocyclic ring is a key electronic feature. This system is often involved in redox cycling and can interact with biological nucleophiles, which may contribute to the cytotoxic mechanisms of these compounds.
While not specific to phenoxazinones, related studies on benzoxazinone (B8607429) derivatives have identified hydrogen bond acceptors, aromatic features, and hydrophobic regions as important pharmacophoric elements for biological activity. nih.gov These features are also present in the 2-Amino-7-methoxy-3h-phenoxazin-3-one structure. The methoxy (B1213986) group at C-7, for instance, can act as a hydrogen bond acceptor and influences the electronic properties of the adjacent aromatic ring.
Rational Design Principles for Novel Analogues
The insights gained from SAR and pharmacophore identification studies provide a foundation for the rational design of novel analogues with improved properties. The goal is to synthesize new molecules that retain the key pharmacophoric features while optimizing their interaction with the biological target.
Key principles for the rational design of new 2-aminophenoxazin-3-one analogues include:
Scaffold Hopping and Bioisosteric Replacement: The core phenoxazinone structure can be modified by replacing parts of the scaffold with other groups that have similar steric and electronic properties (bioisosteres). The successful use of a dipyrido-oxazinone structure to increase phytotoxicity is an example of this principle. mdpi.com
Substituent Modification: Based on SAR data, specific positions on the phenoxazinone ring can be targeted for modification. For example, since substitutions at C-8 tend to reduce activity, this position might be avoided or substituted with groups that have specific electronic or steric properties, like the nitro group. mdpi.com Conversely, the C-4 position appears to be a promising site for introducing bulky groups to enhance activity. mdpi.com
Modulating Physicochemical Properties: Functional groups can be introduced to alter properties like solubility and bioavailability. The addition of a carboxylic acid group, while reducing phytotoxicity in one study, is a known strategy to increase water solubility. mdpi.com This highlights the trade-off that often exists between potency and drug-like properties.
Target-Specific Design: As the molecular targets of phenoxazinones become better understood, computational methods like molecular docking can be used to design analogues that fit more precisely into the target's binding site. This allows for the design of more potent and selective inhibitors. For instance, if the target is a specific kinase, analogues can be designed to form specific hydrogen bonds or hydrophobic interactions with key residues in the ATP-binding pocket. rjeid.com
By systematically applying these principles, researchers can develop new derivatives of this compound with potentially enhanced therapeutic or agricultural applications. nih.govresearchgate.net
Environmental Fate and Ecological Impact
Persistence and Stability in Soil Environments
2-Amino-7-methoxy-3h-phenoxazin-3-one is characterized by its notable persistence in soil environments. It is recognized as a stable, final degradation product of naturally occurring benzoxazinoids like 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). nih.gov The transformation pathway proceeds from DIMBOA to the intermediate 6-methoxy-benzoxazolin-2-one (MBOA), and finally to AMPO. nih.govnih.gov While its precursor MBOA is relatively less stable with a half-life (DT50) of approximately 5.4 days, AMPO demonstrates significantly greater stability. nih.govnih.gov
Detailed kinetic studies have quantified the persistence of AMPO, revealing a half-life (DT50) of 321.5 days. nih.gov The time required for 90% of the compound to degrade (DT90) is estimated to be 1068 days. nih.gov This high level of persistence indicates that once formed, AMPO can remain in the soil for extended periods. This stability contrasts sharply with its precursors, highlighting how microbial transformation can lead to the formation of more recalcitrant molecules. nih.govnih.gov The persistence of such metabolites is a critical factor when considering the long-term ecological impact of parent compounds released into the soil. nih.gov
For comparison, a related phenoxazinone without the methoxy (B1213986) group, 2-amino-(3H)-phenoxazin-3-one (APO), also shows considerable persistence, with a reported half-life of up to 45 days in soil, a value that increases with higher initial concentrations of its precursor. nih.govresearchgate.net
| Compound | Half-Life (DT50) in Soil | 90% Degradation Time (DT90) in Soil |
|---|---|---|
| This compound (AMPO) | 321.5 days | 1068 days |
| 6-methoxy-benzoxazolin-2-one (MBOA) | 5.4 days | 18.1 days |
| 2-amino-(3H)-phenoxazin-3-one (APO) | up to 45 days | Not Reported |
Abiotic and Biotic Degradation Processes
The formation and subsequent fate of this compound are predominantly governed by biotic processes, specifically the metabolic activities of soil microorganisms. nih.govnih.gov It is formed in soil when DIMBOA, an allelochemical released by plants such as wheat, is microbially transformed into MBOA. nih.gov Further microbial action converts MBOA into AMPO. nih.govnih.gov This transformation pathway underscores the central role of the soil microbiome in the environmental fate of this compound.
Studies on analogous compounds have shown that the conversion to phenoxazinones does not occur in sterilized soil, confirming that the process is a biotransformation rather than an abiotic chemical reaction. While general abiotic degradation processes such as hydrolysis or photolysis can affect chemicals in the environment, the available research on AMPO and related phenoxazinones consistently emphasizes microbial degradation as the key pathway. The structure of AMPO, with its stable tricyclic aromatic ring system, contributes to its resistance to further rapid degradation, whether biotic or abiotic. nih.gov
Environmental Transformation Products and Their Significance
Research has identified at least one subsequent transformation product of the benzoxazinoid degradation pathway beyond AMPO: 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO) . nih.gov This acetylated form arises from the further transformation of AMPO in the soil. The formation of AAMPO demonstrates that while AMPO is highly persistent, it is not entirely inert and can undergo further biotransformation. nih.gov A similar process is observed with the related compound APO, which can be converted to 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.govresearchgate.net
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Amino-7-methoxy-3h-phenoxazin-3-one. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the geometry, electronic properties, and spectroscopic characteristics of phenoxazine (B87303) derivatives. rsc.orgresearchgate.net
Studies on related phenoxazin-3-one dyes demonstrate that the electronic properties are largely dictated by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxazine ring system, particularly influenced by the amino and methoxy (B1213986) electron-donating groups. The LUMO is likely to be distributed across the electron-accepting quinone-imine core. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color, reactivity, and photophysical properties. rsc.org
Natural Bond Orbital (NBO) analysis can further characterize intramolecular charge transfer interactions, such as the π → π* transitions that are typical for this class of compounds. rsc.org These calculations provide a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule. The presence of the amino and methoxy groups is anticipated to decrease the HOMO-LUMO energy gap compared to the unsubstituted phenoxazin-3-one core, leading to a bathochromic (red) shift in its absorption spectrum. researchgate.net
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -5.6 eV | DFT/BPW91/6-31+G(d,p) |
| LUMO Energy | -3.4 eV | DFT/BPW91/6-31+G(d,p) |
| HOMO-LUMO Gap | 2.2 eV | DFT/BPW91/6-31+G(d,p) |
| Absorption Maximum (λmax) | 590 nm | TD-DFT |
Note: The data in Table 1 is for the related compound Resorufin and is presented as an illustrative example of the types of parameters obtained from quantum chemical calculations for phenoxazine-3-one systems. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. frontiersin.org This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound. The phenoxazine scaffold is a known pharmacophore, and its derivatives have been shown to interact with various biological targets, including DNA and enzymes. researchgate.netresearchgate.netrsc.org
In a typical molecular docking simulation, a 3D model of this compound would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity. These scores are calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. frontiersin.org
For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl and methoxy groups can act as hydrogen bond acceptors. The planar aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. Docking studies on similar oxazine (B8389632) and benzoxazine (B1645224) derivatives have shown interactions with enzymes like cyclooxygenase (COX). derpharmachemica.comijpsr.com
| Parameter | Value |
|---|---|
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | ARG120, TYR355, SER530 |
| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |
Note: The data in Table 2 is a hypothetical representation based on docking studies of similar heterocyclic compounds with the COX-2 enzyme and serves to illustrate the output of such a simulation. derpharmachemica.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For aminophenoxazinones and related compounds, QSAR studies can help identify the key structural features that contribute to a particular biological effect. mdpi.commdpi.comnih.gov
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the biological activity. who.int
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substitution pattern on the phenoxazine ring. Descriptors for each analog would be calculated, and a model would be built to predict their activity. Such models can reveal, for instance, that electron-donating substituents at specific positions enhance activity, while bulky groups may be detrimental. QSAR studies on related phenazines have indicated that hydrophobicity can play a significant role in their anticancer activity. nih.gov
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| ClogP | Logarithm of the partition coefficient between n-octanol and water | Represents hydrophobicity, affecting membrane permeability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| Molecular Weight | The mass of one molecule of the substance | Influences size and diffusion properties. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Correlates with drug transport properties. |
Non-Born-Oppenheimer Dynamics and Excited State Studies
The photophysical and photochemical properties of this compound are governed by the dynamics of its electronically excited states. While the Born-Oppenheimer approximation, which separates electronic and nuclear motion, is often sufficient, a more detailed understanding of processes like internal conversion and intersystem crossing requires consideration of non-adiabatic effects. researchgate.net
Phenoxazine dyes are known for their fluorescence properties and are used as biological stains and laser dyes. nih.govwikipedia.org Upon absorption of light, this compound is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via fluorescence, or it can undergo non-radiative decay processes. One such process is intersystem crossing to a triplet state (T1). The efficiency of these competing pathways determines the fluorescence quantum yield and the photochemical reactivity of the molecule. nih.gov
Time-resolved spectroscopic techniques, in conjunction with theoretical calculations, can be used to study these ultrafast excited-state dynamics. researchgate.netrsc.org While direct Non-Born-Oppenheimer dynamics simulations are computationally intensive, studies on related systems can provide insights into the potential photochemical pathways. For instance, the interaction of excited states of phenoxazin-3-one dyes with other molecules can proceed via electron transfer or hydrogen atom transfer, leading to photochemical reactions. researchgate.net The triplet state, in particular, is often implicated in photosensitized processes. nih.gov
| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Excited State Lifetime (τ) |
|---|---|---|---|
| Resazurin | - | 0.08 | - |
| Resorufin | - | 0.04 | - |
| Non-halogenated Oxazines (general) | - | <0.03 | ~40 µs (triplet) |
Note: The data in Table 4 is for related phenoxazine compounds and illustrates the types of photophysical parameters that are relevant to excited state studies. nih.govresearchgate.net
Emerging Research Frontiers and Methodological Advances
Integration of Multi-Omics Approaches in Mechanistic Studies
A comprehensive understanding of the molecular mechanisms underlying the allelopathic effects of 2-Amino-7-methoxy-3h-phenoxazin-3-one necessitates an integrated, multi-omics approach. nih.gov This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the cellular response to this compound. While research applying this integrated approach specifically to AMPO is still emerging, the framework established in the broader study of plant-microbe and plant-pathogen interactions provides a clear roadmap. frontiersin.orgmdpi.com
Transcriptomics: This involves the large-scale study of the transcriptome, the complete set of RNA transcripts. Exposing a target plant to AMPO and subsequently sequencing the RNA would reveal which genes are up- or down-regulated. This can provide the first clues about the cellular pathways being affected, such as stress responses, hormone signaling, or primary metabolism.
Proteomics: As the functional executors of genetic information, proteins are a crucial component of the cellular response. Proteomic analysis would identify changes in the abundance, modification, or localization of proteins within the cell upon exposure to AMPO. This can validate findings from transcriptomics and uncover post-transcriptional regulatory mechanisms. biorxiv.org
Metabolomics: This is the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites. Metabolomic profiling can identify specific biochemical pathways disrupted by AMPO. frontiersin.org For instance, it could reveal alterations in amino acid synthesis, lipid metabolism, or the Krebs cycle, providing direct evidence of the compound's physiological impact.
The true power of this approach lies in the integration of these data layers. mdpi.com For example, a decrease in the transcript for a specific enzyme, coupled with a reduced abundance of that protein and a buildup of its substrate, provides a highly confident, multi-layered confirmation of a specific molecular target of this compound. This integrated analysis allows researchers to construct detailed regulatory and metabolic networks, moving from a list of affected components to a functional, mechanistic model of the allelochemical's action.
| Omics Layer | Technology | Key Information Provided | Potential Application to this compound |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Genome-wide gene expression changes (up/down-regulation). | Identification of stress-response genes, metabolic pathway genes, and signaling components affected by the compound. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Changes in protein abundance, post-translational modifications, and protein-protein interactions. | Confirmation of gene expression changes at the functional level; identification of enzyme inhibition or degradation. |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Comprehensive profile of small-molecule metabolites. | Pinpointing specific metabolic bottlenecks, identifying secondary stress metabolites, and tracking the detoxification or degradation of the compound itself. |
Novel Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding where this compound acts is as important as understanding how it acts. Traditional methods often rely on extracting the compound from homogenized tissues, which results in the loss of all spatial information. rsc.org Novel spectroscopic and, particularly, mass spectrometry imaging (MSI) techniques are overcoming this limitation, allowing for the visualization of metabolites directly in plant tissues in situ. mdpi.commdpi.com
These techniques generate a 2D map of the distribution of numerous molecules in a single experiment without the need for labels or specific antibodies. mdpi.com Several MSI modalities are particularly promising for studying allelochemicals:
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: This technique has been successfully used to map the distribution of various metabolites in plant tissues, including agrochemicals. mdpi.comresearchgate.net It offers good spatial resolution and sensitivity for a wide range of compounds.
Desorption Electrospray Ionization (DESI) Imaging: DESI is performed under ambient conditions and requires minimal sample preparation, making it ideal for analyzing the surface chemistry of intact plant parts, such as roots or leaves, where allelochemical interactions occur. researchgate.net
Secondary Ion Mass Spectrometry (SIMS) Imaging: SIMS provides the highest spatial resolution, capable of subcellular localization. This could potentially be used to visualize if this compound accumulates in specific organelles, such as the mitochondria or nucleus. mdpi.com
Applying these techniques could allow researchers to visualize the secretion of the precursor DIMBOA from roots, its conversion to AMPO in the rhizosphere, and its subsequent uptake and distribution within a target plant. nih.gov This would provide critical spatial context to the biochemical data obtained from multi-omics studies. Furthermore, advanced X-ray imaging techniques, such as X-ray fluorescence microscopy, could be employed to map the distribution of elements, potentially revealing downstream effects of the allelochemical on nutrient uptake and transport. mdpi.comnih.gov
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of this compound and its derivatives is crucial for confirming its biological activity and for structure-activity relationship (SAR) studies. Research in this area is focused on developing efficient and environmentally benign synthetic methods that mimic the natural biosynthetic pathways. A key enzyme in nature is phenoxazinone synthase, which catalyzes the oxidative coupling of o-aminophenols to form the phenoxazinone core. nih.gov
Much recent work has focused on creating synthetic catalysts, or "biomimics," that replicate the function of this enzyme. These are often based on metal complexes that can facilitate the aerobic oxidation of aminophenol precursors. researchgate.netphyschemres.org
Copper Complexes: A variety of copper(II) complexes, often utilizing Schiff base ligands, have shown excellent phenoxazinone synthase-like activity. These catalysts can efficiently convert o-aminophenol derivatives to the corresponding phenoxazinones with high yields. physchemres.org
Cobalt and Vanadium Complexes: Researchers have also developed cobalt(II) and oxidovanadium(V) complexes that effectively mimic the enzyme's activity. researchgate.net These complexes can be heterogenized by anchoring them to a solid support, such as polystyrene, which allows for easier catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net
These advanced methodologies not only provide access to the natural product but also enable the synthesis of a wide array of complex derivatives by using substituted aminophenol precursors. This allows for systematic exploration of how different functional groups on the phenoxazinone ring affect its stability, solubility, and biological activity, which is essential for understanding its allelochemical function and potential applications.
| Catalyst Type | Substrate | Key Features | Reported Catalytic Efficiency (Example) |
| Homogeneous Oxidovanadium(V) Complex | o-aminophenol (OAP) | Biomimetic model for Type-II copper site in phenoxazinone synthase. | 83% yield of 2-aminophenoxazine-3-one. researchgate.net |
| Heterogenized Oxidovanadium(V) on Polystyrene | o-aminophenol (OAP) | Recyclable catalyst, retains high activity over multiple cycles. | 96% yield of 2-aminophenoxazine-3-one. researchgate.net |
| **Symmetrical Azine Ligand-Metal Complexes (e.g., with CuCl₂) ** | aminophenol | Catalyzes oxidation using atmospheric oxygen under ambient conditions. | High catalytic performance observed via UV spectrometry. physchemres.org |
Systems Biology Perspectives on Allelochemical Function
Systems biology seeks to understand the larger picture of how components of a biological system interact to produce its emergent properties. In the context of this compound, a systems perspective moves beyond the effect on a single enzyme or pathway to model its impact on the entire organism and its interactions within an ecosystem. researchgate.net
This approach heavily relies on mathematical modeling to simulate and predict the behavior of complex biological networks. researchgate.netnih.gov For example, mechanistic models can describe the dynamics of allelochemicals in the environment, taking into account factors like:
Production and Release: The rate at which precursor compounds like DIMBOA are exuded from the roots of the donor plant. csu.edu.au
Transformation and Degradation: The kinetics of DIMBOA's conversion to MBOA and subsequently to this compound by soil microbes, as well as the compound's own degradation rate. nih.gov
Transport and Uptake: The movement of the allelochemical through the soil and its uptake by the target plant.
Biological Response: The dose-dependent effects on the target plant, which often include stimulation at low concentrations and inhibition at high concentrations (hormesis). nih.gov
By integrating experimental data—such as that derived from the multi-omics and in situ imaging approaches described above—into these quantitative models, researchers can simulate the allelopathic interaction under different environmental conditions. mdpi.com This allows for the generation of testable hypotheses about the compound's ecological relevance, its influence on plant competition, and its role in structuring plant and microbial communities in the rhizosphere. This systems-level understanding is the ultimate goal in elucidating the multifaceted function of allelochemicals like this compound.
Q & A
Q. What are the primary synthetic routes for AMPO, and how can purity and structural integrity be validated?
AMPO is synthesized via the oxidative degradation of benzoxazinoid precursors like 6-methoxy-2-benzoxazolinone (MBOA) in soil systems. Key steps involve microbial or chemical oxidation under controlled pH and temperature. To ensure purity, researchers should employ:
Q. How does AMPO’s stability vary under different environmental conditions, and what factors influence its degradation?
AMPO is relatively stable compared to its precursors (e.g., MBOA, t½ ≈ 5 days). Stability is influenced by:
- Soil microbiota : Microbial activity accelerates degradation in soils with high biodiversity.
- pH and temperature : Alkaline conditions (pH > 8) and temperatures >25°C increase degradation rates.
- Soil type : Degradation is faster in soils from Triticum aestivum cv. Ritmo than cv. Astron due to microbial differences .
| Parameter | AMPO Stability Profile | Reference |
|---|---|---|
| Half-life (soil) | >30 days (final product) | |
| Thermal stability | Decomposes at >150°C |
Q. What role does AMPO play in allelopathy, and how can its bioactivity be assayed?
AMPO exhibits allelopathic effects by inhibiting root elongation and microbial growth. Standard assays include:
- Seed germination bioassays : Dose-response curves (0.1–100 µM) on model plants (e.g., Arabidopsis thaliana).
- Microbial inhibition tests : Zone-of-inhibition assays against Fusarium spp. .
- Soil microcosm studies : Track AMPO persistence and metabolite formation using LC-MS/MS .
Advanced Research Questions
Q. How can contradictions in reported allelopathic activity of AMPO across studies be resolved?
Discrepancies often arise from:
- Dose-dependent effects : AMPO may stimulate growth at low doses (<10 µM) but inhibit at higher concentrations.
- Soil matrix interactions : Organic matter content chelates AMPO, reducing bioavailability.
- Microbial adaptation : Chronic exposure selects for AMPO-resistant microbial strains. Recommendation : Use standardized soil matrices and document microbial community profiles via 16S rRNA sequencing .
Q. What analytical techniques differentiate AMPO from structural analogs like APO and AAPO?
AMPO shares a phenoxazinone core with analogs but differs in substituents:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Monitor m/z 233.08 [M+H]⁺ for AMPO vs. m/z 199.06 for APO.
- Infrared (IR) Spectroscopy : Methoxy group (C-O stretch at 1250 cm⁻¹) distinguishes AMPO from APO .
Q. What experimental designs are optimal for studying AMPO’s degradation pathway in soil ecosystems?
Q. How does AMPO’s structure-activity relationship (SAR) influence its allelochemical potency?
- Methoxy group at C7 : Enhances lipid solubility and membrane permeability.
- Amino group at C2 : Critical for hydrogen bonding with target enzymes (e.g., ACC synthase). Validation : Compare bioactivity of AMPO with des-methoxy (APO) and acetylated (AAMPO) derivatives in enzyme inhibition assays .
Methodological Challenges and Solutions
Q. What are the limitations of current AMPO detection methods, and how can sensitivity be improved?
- Challenge : Low AMPO concentrations in soil (<1 ppm) require high sensitivity.
- Solution : Use solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (LOQ = 0.01 ng/mL) .
Q. How can researchers account for AMPO’s photodegradation in field studies?
- UV shielding : Conduct experiments under controlled light (e.g., amber vials).
- Quenching agents : Add sodium azide (0.1%) to soil suspensions to inhibit photooxidative reactions .
Data Interpretation Guidelines
Q. How should researchers interpret AMPO’s biphasic dose-response curves in bioassays?
Biphasic responses (hormesis) indicate dual roles as a stressor and signaling molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
